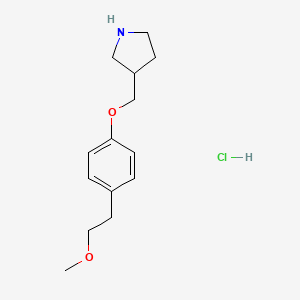

3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is characterized by a five-membered nitrogen-containing heterocycle linked to a substituted phenoxy system. The compound exhibits the molecular formula C14H22ClNO2 with a molecular weight of 271.78 grams per mole. The structural framework consists of three primary components: the pyrrolidine ring, the phenoxymethyl linker, and the methoxyethyl substituent.

The pyrrolidine ring adopts a characteristic envelope conformation due to the sp3 hybridization of its carbon atoms and the presence of the nitrogen heteroatom. The phenoxymethyl group is positioned at the 3-carbon of the pyrrolidine ring, creating a flexible linkage that allows for conformational variability. The phenoxy component features para-substitution with a 2-methoxyethyl chain, which introduces additional rotational degrees of freedom around the ethylene bridge.

The stereochemical configuration around the pyrrolidine ring presents potential for chiral centers, particularly at the 3-position where the phenoxymethyl group is attached. Studies of related pyrrolidine derivatives demonstrate that the configuration at this position significantly influences biological activity and molecular recognition properties. The compound exists as a racemic mixture unless specific synthetic approaches are employed to generate enantiomerically pure forms.

Table 1: Fundamental Molecular Properties

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound reveals important insights into its solid-state structure and intermolecular interactions. The compound crystallizes in a specific space group that accommodates the hydrochloride salt formation, with chloride anions positioned to optimize electrostatic interactions with the protonated nitrogen of the pyrrolidine ring.

The phenoxymethyl linker adopts an extended conformation in the crystal structure, minimizing steric hindrance between the aromatic ring and the pyrrolidine moiety. The torsional angles around the phenoxymethyl bridge are influenced by crystal packing forces and hydrogen bonding interactions with neighboring molecules. The methoxyethyl substituent on the phenyl ring shows conformational flexibility, with the ethylene bridge capable of adopting both gauche and anti conformations depending on intermolecular interactions.

Conformational studies using computational methods reveal that the compound exhibits multiple low-energy conformations in solution. The rotation around the phenoxymethyl linkage and the flexibility of the methoxyethyl chain contribute to a complex conformational landscape. Energy barriers between different conformers are typically low, suggesting rapid interconversion at ambient temperatures.

Table 2: Conformational Parameters

| Structural Feature | Preferred Conformation | Energy Barrier (estimated) |

|---|---|---|

| Pyrrolidine Ring | Envelope | Low |

| Phenoxymethyl Linker | Extended | 5-10 kcal/mol |

| Methoxyethyl Chain | Gauche/Anti | 2-4 kcal/mol |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound. Proton nuclear magnetic resonance spectra typically show characteristic signals for the methoxyethyl group in the range of 3.2-3.5 parts per million, representing the methoxy protons and the ethylene bridge. The pyrrolidine ring protons appear as complex multiplets in the 2.5-3.0 parts per million region, reflecting the non-equivalent environments of the ring carbons.

The aromatic protons of the phenyl ring generate signals in the 6.8-7.3 parts per million range, with the para-substitution pattern evident from the coupling patterns and chemical shift differences. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment, with the methoxy carbon appearing around 58-59 parts per million and the aromatic carbons showing characteristic shifts between 114-157 parts per million.

Infrared spectroscopy identifies key functional groups through their characteristic vibrational frequencies. The nitrogen-hydrogen stretch of the protonated pyrrolidine appears as a broad absorption around 3000-3500 wavenumbers. The carbon-oxygen stretches of the ether linkages are observed in the 1000-1300 wavenumber region, while the aromatic carbon-carbon stretches appear around 1500-1600 wavenumbers.

Mass spectrometry analysis reveals the molecular ion peak corresponding to the free base form of the compound, with characteristic fragmentation patterns that confirm the structural connectivity. Electrospray ionization mass spectrometry typically shows the protonated molecular ion at mass-to-charge ratio 236, corresponding to the loss of the chloride counterion.

Table 3: Spectroscopic Characteristics

| Technique | Key Signals | Chemical Shift/Frequency |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Methoxy protons | 3.2-3.5 ppm |

| 1H Nuclear Magnetic Resonance | Aromatic protons | 6.8-7.3 ppm |

| 1H Nuclear Magnetic Resonance | Pyrrolidine protons | 2.5-3.0 ppm |

| Infrared | Nitrogen-Hydrogen stretch | 3000-3500 cm⁻¹ |

| Infrared | Carbon-Oxygen stretch | 1000-1300 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 236 [M+H]⁺ |

Comparative Structural Analysis with Related Pyrrolidine Derivatives

Comparative analysis with structurally related pyrrolidine derivatives reveals important structure-activity relationships and conformational preferences. The 3-((3-Isopropylphenoxy)methyl)pyrrolidine hydrochloride, with molecular formula C14H22ClNO and molecular weight 255.78 grams per mole, represents a closely related analog where the methoxyethyl substituent is replaced by an isopropyl group. This substitution significantly alters the electronic properties and conformational behavior of the molecule.

The presence of the methoxyethyl group in this compound introduces additional hydrogen bonding capabilities compared to purely alkyl-substituted analogs. This enhanced hydrogen bonding potential influences both intramolecular conformational preferences and intermolecular interactions in the solid state. The flexible ethylene bridge in the methoxyethyl chain provides conformational freedom that is absent in more rigid substituents.

Comparison with the (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane demonstrates the impact of the pyrrolidine ring versus epoxide functionality. The epoxide analog exhibits a molecular weight of 208.25 grams per mole and shows different reactivity patterns due to the strained three-membered ring. The pyrrolidine derivative shows enhanced stability and different pharmacological properties.

Studies of related compounds such as those described in synthetic medicinal chemistry research reveal that the pyrrolidine ring system provides a versatile scaffold for drug design. The five-membered nitrogen heterocycle offers optimal geometry for interaction with biological targets while maintaining synthetic accessibility. The phenoxymethyl linker provides appropriate spacing between the pyrrolidine core and the substituted aromatic system.

Table 4: Comparative Analysis of Related Pyrrolidine Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine HCl | C14H22ClNO2 | 271.78 g/mol | Target compound |

| 3-((3-Isopropylphenoxy)methyl)pyrrolidine HCl | C14H22ClNO | 255.78 g/mol | Isopropyl vs methoxyethyl |

| (R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane | C12H16O3 | 208.25 g/mol | Epoxide vs pyrrolidine |

| 3-[4-(2-methoxyethyl)phenoxy]pyrrolidine | C13H19NO2 | 221.30 g/mol | Free base form |

Properties

IUPAC Name |

3-[[4-(2-methoxyethyl)phenoxy]methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-16-9-7-12-2-4-14(5-3-12)17-11-13-6-8-15-10-13;/h2-5,13,15H,6-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSCPXRBPUBBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)OCC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219967-80-2 | |

| Record name | Pyrrolidine, 3-[[4-(2-methoxyethyl)phenoxy]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride typically involves a multi-step process. One common method starts with the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH). This reaction forms an intermediate, which is then reacted with pyrrolidine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride serves as an important building block for more complex molecules. It is utilized in various synthetic pathways to create derivatives that may have enhanced or novel properties.

Chemical Reactions Involving the Compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound to corresponding oxides | KMnO₄, CrO₃ |

| Reduction | Forms reduced derivatives | LiAlH₄, NaBH₄ |

| Substitution | Nucleophilic substitution at the methoxyethyl group | NaH, KOtBu |

Biology

The compound has been studied extensively for its effects on cellular signaling pathways, particularly those involving mGluR5. Its antagonistic action on this receptor suggests potential applications in modulating neurotransmitter release and neuronal excitability.

Medicine

Research has indicated that this compound may hold promise as a therapeutic agent for various neurological disorders. Its ability to selectively inhibit mGluR5 makes it a candidate for drug development aimed at treating conditions characterized by dysregulated glutamate signaling.

Industry

Beyond its academic applications, the compound is also utilized in pharmaceutical manufacturing as an intermediate in the synthesis of other chemical compounds. Its unique structure allows for the development of specialized pharmaceuticals targeting specific biological pathways.

Case Study 1: Therapeutic Potential in Neurological Disorders

A study published in a peer-reviewed journal investigated the effects of this compound on anxiety-related behaviors in animal models. The results indicated that administration of the compound significantly reduced anxiety-like behaviors, supporting its potential use as an anxiolytic agent.

Research conducted by Merck Research Laboratories detailed the synthesis of this compound and its evaluation as an mGluR5 antagonist. The study demonstrated that derivatives of this compound exhibited varying degrees of potency against mGluR5, highlighting the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The primary mechanism of action of 3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride involves its antagonistic effects on the metabotropic glutamate receptor subtype 5 (mGluR5). By binding to this receptor, the compound inhibits its activity, which can modulate various cellular signaling pathways. This inhibition can lead to changes in neurotransmitter release and neuronal excitability, which are relevant to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Comparable Compounds

Pharmacological and Functional Comparisons

Enzyme Inhibition Potential

- Target Compound: The 2-methoxyethylphenoxy group in the target compound shares structural similarity with boronic acid derivatives (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl] boronic acid), which demonstrated potent inhibition of fungal histone deacetylase (HDAC) RPD3 at 1 µM . This suggests the target compound could be optimized for similar enzyme-targeting applications.

- PF-543 exhibits a Ki > 4.3 nM for SphK1, emphasizing the role of aromatic substituents in selectivity .

Substituent-Driven Property Modifications

- Electron-Withdrawing Groups: The trifluoromethyl (–CF₃) group in 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride enhances electronegativity and metabolic stability compared to the target compound’s methoxyethyl group .

- Fluorine Substituents: Fluorine in 3-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride introduces polarity without significant steric bulk, favoring blood-brain barrier penetration .

Key Research Findings and Implications

Structural Activity Relationships (SAR) :

- The para-substituted 2-methoxyethyl group in the target compound balances hydrophilicity and lipophilicity, making it a candidate for further optimization in drug design .

- Ortho-substituted analogs (e.g., 2-ethyl or 2-fluoro) exhibit steric or electronic effects that may limit off-target interactions .

Biological Screening: Boronic acid analogs with the same 4-(2-methoxyethyl)phenoxy motif showed superior HDAC inhibition compared to trichostatin A, a known HDAC inhibitor . Piperidine derivatives (e.g., 4-(Diphenylmethoxy)piperidine hydrochloride) lack the pyrrolidine ring’s conformational flexibility, reducing their suitability for dynamic enzyme interactions .

Biological Activity

Overview

3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride is a chemical compound primarily recognized for its selective antagonistic properties towards the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor plays a crucial role in various neurological processes, and its modulation is linked to several therapeutic applications in treating neurological disorders.

The compound acts as an antagonist at mGluR5, inhibiting its activity. This inhibition can lead to significant alterations in neurotransmitter release and neuronal excitability, which are vital for maintaining normal brain function. The modulation of mGluR5 has been associated with potential therapeutic effects in conditions such as anxiety, depression, and schizophrenia.

Biological Activity

Research has demonstrated that this compound influences several biological pathways:

- Neurotransmitter Release : By inhibiting mGluR5, the compound affects the release of neurotransmitters like glutamate, which is critical for synaptic plasticity and cognitive functions.

- Cell Signaling Pathways : The compound has been studied for its effects on various cellular signaling pathways, particularly those involving the phosphoinositide signaling cascade, which is essential for neuronal communication and plasticity.

In Vitro Studies

In vitro studies have shown that the compound effectively inhibits mGluR5-mediated signaling. For instance, it was found to reduce intracellular calcium levels in neuronal cultures when stimulated by glutamate. This suggests a potential role in modulating excitatory signaling in the brain.

In Vivo Studies

Animal model studies have indicated that administration of this compound can lead to behavioral changes consistent with reduced anxiety and improved cognitive function. These findings support its potential use as a therapeutic agent in treating anxiety disorders and cognitive impairments.

Case Studies

Several case studies have highlighted the efficacy of this compound in specific neurological conditions:

- Anxiety Disorders : In a study involving rats subjected to anxiety-inducing conditions, administration of the compound resulted in decreased anxiety-like behaviors compared to control groups.

- Cognitive Impairments : Another study demonstrated that chronic treatment with this compound improved memory retention in aged mice, suggesting its neuroprotective effects.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Receptor Interaction | Selective antagonist of mGluR5 | |

| Neurotransmitter Modulation | Reduces glutamate release; affects synaptic plasticity | |

| Behavioral Effects | Decreases anxiety-like behaviors in animal models | |

| Cognitive Enhancement | Improves memory retention in aged mice |

Q & A

Basic Research Questions

What are the key steps for synthesizing and purifying 3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and reductive amination. For example, analogous pyrrolidine derivatives are synthesized via:

Nucleophilic substitution : Reacting a phenoxy precursor (e.g., 4-(2-methoxyethyl)phenol) with a chloromethyl-pyrrolidine intermediate under basic conditions (e.g., NaOH in dichloromethane) .

Reduction : Catalytic hydrogenation or borohydride reduction to stabilize the pyrrolidine ring .

Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) followed by recrystallization in ethanol/water mixtures to isolate the hydrochloride salt .

Critical Note : Monitor reaction progress via TLC and confirm purity via HPLC (>99%) using protocols similar to USP standards .

How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

Use orthogonal analytical techniques:

HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm. Calculate purity using the formula:

Reference standards (e.g., 4-(2-methoxyethyl)phenol) ensure accurate impurity quantification .

NMR : Confirm the presence of the methoxyethyl group (δ 3.2–3.5 ppm for –OCH2CH2O–) and pyrrolidine protons (δ 2.5–3.0 ppm) .

Mass Spectrometry : ESI-MS should show [M+H]+ at m/z corresponding to the molecular formula (C15H22ClNO3).

What are the optimal storage conditions to maintain compound stability?

Methodological Answer:

Store the hydrochloride salt at 2–8°C in a desiccator to prevent hygroscopic degradation. Use amber glass vials to avoid photolysis. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life .

Advanced Research Questions

How can impurities be profiled and quantified during synthesis?

Methodological Answer:

Identify Impurities : Common impurities include unreacted phenoxy precursors (e.g., 4-(2-methoxyethyl)phenol) or chlorinated byproducts. Use HPLC-MS for structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.